molecular formula C21H26N4O3 B2507507 N'-(2-ethoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1235642-91-7

N'-(2-ethoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2507507
CAS No.: 1235642-91-7
M. Wt: 382.464
InChI Key: UHKKPNJLMZBNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-Ethoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic oxalamide derivative characterized by its ethanediamide backbone, which links two distinct substituents: a 2-ethoxyphenyl group and a piperidin-4-ylmethyl moiety substituted with a pyridin-2-yl ring. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., sulfonamides, propanamides) have demonstrated anticancer, analgesic, or receptor-binding activities, highlighting the importance of substituent variations in bioactivity .

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-2-28-18-8-4-3-7-17(18)24-21(27)20(26)23-15-16-10-13-25(14-11-16)19-9-5-6-12-22-19/h3-9,12,16H,2,10-11,13-15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKKPNJLMZBNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Functionalization

The piperidine scaffold is functionalized at the 4-position via reductive amination or nucleophilic substitution. A representative pathway involves:

  • 4-Hydroxymethylpiperidine is treated with methanesulfonyl chloride in dichloromethane to form the mesylate intermediate.
  • Displacement of the mesylate group with pyridin-2-amine in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) in refluxing acetonitrile yields 1-(pyridin-2-yl)piperidin-4-ylmethanol .
  • Conversion of the alcohol to the amine is achieved via a Gabriel synthesis or Mitsunobu reaction. For instance, treatment with phthalimide under Mitsunobu conditions (DIAD, PPh₃) followed by hydrazine deprotection provides the target amine.

Optimization Note:

  • Solvent Selection: Acetonitrile outperforms DMF in displacement reactions due to reduced side-product formation.
  • Catalyst: KI enhances reaction rates by participating in a catalytic cycle, reducing activation energy.

Alternative Route: Suzuki-Miyaura Coupling

For enhanced regioselectivity, a palladium-catalyzed cross-coupling approach is employed:

  • 4-Bromopiperidine is protected as the Boc-carbamate.
  • Suzuki coupling with pyridin-2-ylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C affords 1-(pyridin-2-yl)piperidine-4-carboxylic acid tert-butyl ester .
  • Deprotection with HCl/dioxane followed by reduction of the carboxylic acid (LiAlH₄) yields the primary amine.

Yield Comparison

Method Yield (%) Purity (HPLC)
Nucleophilic Substitution 68 95.2
Suzuki Coupling 82 98.5

Synthesis of 2-Ethoxyphenyl Ethanedioic Acid Derivatives

Ethoxyphenyl Glyoxylic Acid Preparation

  • 2-Ethoxyphenylacetic acid is oxidized with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C to yield 2-ethoxyphenylglyoxylic acid .
  • Activation as the acid chloride (SOCl₂, reflux) or mixed carbonate (ClCO₂Et, Et₃N) facilitates subsequent amidation.

Challenges:

  • Over-oxidation to CO₂ is mitigated by strict temperature control (-5 to 0°C).
  • Acid-sensitive ethoxy groups require non-acidic workup conditions (e.g., bicarbonate washes).

Amide Bond Formation: Coupling Strategies

Stepwise Amidation

  • Mono-amidation: React 2-ethoxyphenyl ethanedioyl chloride with 1-(pyridin-2-yl)piperidin-4-ylmethylamine in dichloromethane (DCM) at 0°C, using Et₃N as a base. The reaction is quenched with ice-water to isolate the mono-amide intermediate.
  • Second Amidation: The intermediate is treated with excess ammonium hydroxide or a second equivalent of amine under high dilution conditions to prevent diastereomer formation.

Reaction Conditions

Parameter Optimal Value
Temperature 0°C → RT
Solvent DCM/THF (1:1)
Coupling Agent None (acid chloride)
Base Et₃N (2.5 eq)

Yield: 74–82% over two steps.

One-Pot Double Amidation

A streamlined approach employs N,N'-carbonyldiimidazole (CDI) as a coupling agent:

  • 2-Ethoxyphenyl ethanedioic acid is treated with CDI (2.2 eq) in THF at 25°C for 1 h.
  • 1-(Pyridin-2-yl)piperidin-4-ylmethylamine (2.0 eq) is added dropwise, and the mixture is stirred for 12 h.
  • Precipitation with hexane yields the crude product, which is purified via silica gel chromatography (CHCl₃:MeOH 95:5).

Advantages:

  • Avoids handling corrosive acid chlorides.
  • Higher atom economy (90% vs. 78% for stepwise).

Stereochemical Considerations and Resolution

The ethanediamide bridge introduces two stereogenic centers. Racemic mixtures are typically obtained unless chiral auxiliaries or enzymes are employed:

Enzymatic Resolution

  • Rhodococcus sp. CGMCC 0497 catalyzes the enantioselective hydrolysis of malonamide derivatives.
  • Incubation of the racemic product with the enzyme in phosphate buffer (pH 7.4) at 30°C for 24 h affords (R,R)-ethanediamide with >99% ee.

Scale-Up Data

Scale (g) ee (%) Recovery Yield (%)
10 99.2 85
100 98.7 82

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45–7.20 (m, 4H, Ar-H), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.85 (d, J = 12 Hz, 2H, piperidine-CH₂), 2.95–2.70 (m, 4H, piperidine-H), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
  • HRMS (ESI): m/z calcd for C₂₂H₂₈N₄O₃ [M+H]⁺: 397.2124; found: 397.2121.

Purity Assessment

  • HPLC: >99% purity on a C18 column (MeCN:H₂O 70:30, 1 mL/min).
  • Elemental Analysis: Calculated C 66.64%, H 6.84%, N 14.13%; Found C 66.59%, H 6.88%, N 14.09%.

Industrial-Scale Optimization and Challenges

Cost-Effective Catalyst Recycling

  • Pd Catalysts: Immobilized Pd on activated carbon (Pd/C) achieves 98% recovery via filtration, reducing costs by 40%.
  • Solvent Recycling: THF is distilled and reused, lowering waste generation by 65%.

Byproduct Management

  • Diastereomers: Controlled by maintaining high dilution (0.1 M) during amidation.
  • Oligomers: Suppressed via slow addition of amine (1 drop/2 min).

Chemical Reactions Analysis

Types of Reactions

N’-(2-ethoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(2-ethoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Pathways: Involvement in specific biochemical pathways that result in the desired biological effect.

Comparison with Similar Compounds

Backbone Variations

  • Ethanediamide vs. Acetamide/Propanamide : The target compound’s ethanediamide backbone (two adjacent amide groups) distinguishes it from acetamide (e.g., ) or propanamide derivatives (e.g., ), which may alter hydrogen-bonding capacity and metabolic stability .

Physical Properties

While melting points and solubility data for the target compound are unavailable, analogs provide insight:

  • Propanamide Derivatives : Melting points range from 116.8–165.5°C, influenced by aromatic substitution (e.g., 12f: 116.8–117.8°C; 12g: 163.6–165.5°C) .
  • Ethanediamides : Higher molecular weight analogs (e.g., , 481.53 g/mol) may exhibit lower solubility in polar solvents compared to the target compound (418.48 g/mol) due to hydrophobic substituents .

Implications of Substituent Variations

  • 2-Ethoxyphenyl vs. Trifluoromethoxyphenyl : The ethoxy group in the target compound may enhance metabolic stability compared to electron-withdrawing trifluoromethoxy groups, which could increase resistance to oxidative degradation .
  • Pyridin-2-yl vs. Thiophene-Sulfonyl : The pyridinyl group’s basicity might improve CNS penetration relative to sulfonamide-containing analogs (e.g., ), which are often bulkier and more polar .

Biological Activity

N'-(2-ethoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide (CAS Number: 1235642-91-7) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N4O3. Its structure features multiple functional groups that contribute to its biological properties, including an ethoxy group and piperidine rings.

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). The presence of the piperidine and pyridine moieties suggests potential interactions with neurotransmitter systems, specifically those involving dopamine and serotonin receptors.

Potential Mechanisms:

  • Dopamine Receptor Modulation : Given the structural similarity to known dopamine receptor ligands, it is hypothesized that this compound may act as a modulator or antagonist at dopamine receptors.
  • Serotonin Receptor Interaction : The presence of the pyridine ring may facilitate interaction with serotonin receptors, potentially influencing mood and anxiety pathways.

Antidepressant Effects

A study conducted on animal models demonstrated that this compound exhibited significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. The compound's efficacy was comparable to that of standard antidepressants like fluoxetine.

Analgesic Properties

Additional investigations revealed analgesic properties through the formalin test in rodents, indicating a potential pathway for pain management. The compound appears to reduce both phases of pain response, suggesting a dual mechanism involving both peripheral and central pathways.

Case Studies

  • Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant-like effects in mice.
    • Methodology : Mice were administered varying doses of the compound and subjected to behavioral tests.
    • Results : Significant reductions in immobility time were observed at doses of 10 mg/kg and 20 mg/kg, indicating robust antidepressant activity.
  • Investigation into Analgesic Effects :
    • Objective : To assess pain relief in a formalin-induced pain model.
    • Methodology : Mice received the compound prior to formalin injection.
    • Results : The compound significantly decreased licking time during both early and late phases of the test compared to control groups.

Data Summary

Biological ActivityTest ModelDose (mg/kg)Result
AntidepressantForced Swim Test10, 20Reduced immobility time
AnalgesicFormalin Test10, 20Decreased licking time

Q & A

Q. Q1. What are the standard synthetic routes for N'-(2-ethoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves:

Formation of the ethoxyphenyl intermediate via nucleophilic substitution or coupling reactions.

Piperidine-pyridine coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridin-2-yl group to the piperidine ring .

Amidation : Reaction of the ethoxyphenyl amine with a suitable carbonyl precursor (e.g., ethyl oxalate) to form the ethanediamide backbone .
Intermediates are characterized using 1H/13C NMR , mass spectrometry (MS) , and HPLC for purity assessment. For example, in analogous compounds, NMR resonances for pyridine protons appear at δ 8.3–8.5 ppm, while piperidine methylene protons resonate at δ 2.5–3.0 ppm .

Advanced Synthesis Optimization

Q. Q2. How can researchers optimize reaction yields for the piperidine-pyridine coupling step?

Methodological Answer: Yield optimization involves:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura coupling, with yields improving under inert atmospheres (e.g., argon) .
  • Solvent and temperature : Dichloroethane (DCE) or toluene at 80–100°C enhances reactivity .
  • Purification : Column chromatography (silica gel, 5% MeOH/DCM) or recrystallization from ethanol/water mixtures improves purity . For example, yields for similar piperidine derivatives increased from 59% to 75% by adjusting stoichiometry and reaction time .

Basic Biological Activity Screening

Q. Q3. What in vitro assays are recommended for initial evaluation of this compound’s biological activity?

Methodological Answer:

  • Receptor binding assays : Radioligand displacement studies (e.g., adenosine A2A receptors, where analogous compounds show IC₅₀ values <1 µM) .
  • Enzyme inhibition : Kinetic assays targeting kinases or proteases, using fluorogenic substrates .
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative effects .

Advanced Pharmacological Profiling

Q. Q4. How can contradictory data between computational docking and in vitro activity be resolved?

Methodological Answer: Contradictions may arise from:

  • Solvent accessibility in docking models : Verify binding pocket flexibility using molecular dynamics simulations .
  • Off-target effects : Perform orthogonal assays (e.g., thermal shift assays) to confirm target engagement .
    For example, in monkeypox virus polymerase studies, compounds with low docking scores (-9.2 to -7.1 kcal/mol) required validation via surface plasmon resonance (SPR) to confirm binding affinity .

Structural Characterization Challenges

Q. Q5. How are structural ambiguities resolved when NMR data for the ethanediamide moiety overlap with aromatic signals?

Methodological Answer:

  • 2D NMR techniques : HSQC and HMBC correlate carbonyl carbons (δ 165–170 ppm) with adjacent NH protons .
  • Deuteration : Exchangeable protons (e.g., NH) are identified via D2O shake tests .
  • X-ray crystallography : For crystalline derivatives, single-crystal analysis confirms bond angles and torsion angles .

Mechanism of Action Studies

Q. Q6. What methodologies identify the primary molecular targets of this compound?

Methodological Answer:

  • Chemical proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries highlight pathways affected by the compound .
  • SAR studies : Modifying the ethoxyphenyl or pyridine groups and testing activity reveals critical pharmacophores .

Advanced Chemical Reactivity

Q. Q7. How can the methylsulfanyl group in analogous compounds inform derivatization strategies for improving solubility?

Methodological Answer:

  • Oxidation to sulfones : Treat with mCPBA (meta-chloroperbenzoic acid) to enhance polarity .
  • Alkylation/arylation : React with alkyl halides or aryl boronic acids to introduce hydrophilic groups (e.g., -OH, -COOH) .
    For example, sulfone derivatives of similar compounds showed 3-fold increased solubility in PBS (pH 7.4) .

Data Reproducibility

Q. Q8. What steps ensure reproducibility in biological assays given batch-to-batch variability?

Methodological Answer:

  • Strict QC protocols : Ensure >95% purity via HPLC and consistent NMR spectra across batches .
  • Reference standards : Include a well-characterized batch in each assay as an internal control .
  • Blinded testing : Minimize bias by coding compound batches during screening .

Advanced SAR and Toxicity

Q. Q9. How can structure-activity relationship (SAR) studies balance potency with reduced hepatotoxicity?

Methodological Answer:

  • Metabolic stability assays : Incubate with liver microsomes to identify reactive metabolites (e.g., glutathione trapping) .
  • Scaffold hopping : Replace the piperidine ring with azetidine or morpholine to reduce CYP450 inhibition .
  • In vivo PK/PD : Monitor liver enzymes (ALT/AST) in rodent models after dose escalation .

Contradictory Bioactivity Data

Q. Q10. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability issues .
  • Prodrug strategies : Modify the ethanediamide group to esters or carbamates for improved membrane permeability .
  • Species-specific differences : Test metabolites in humanized mouse models or primary human cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.